5-Ethylthiophene-2-sulfonamide 5-Ethylthiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 140646-34-0
VCID: VC21100883
InChI: InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
SMILES: CCC1=CC=C(S1)S(=O)(=O)N
Molecular Formula: C6H9NO2S2
Molecular Weight: 191.3 g/mol

5-Ethylthiophene-2-sulfonamide

CAS No.: 140646-34-0

Cat. No.: VC21100883

Molecular Formula: C6H9NO2S2

Molecular Weight: 191.3 g/mol

* For research use only. Not for human or veterinary use.

5-Ethylthiophene-2-sulfonamide - 140646-34-0

Specification

CAS No. 140646-34-0
Molecular Formula C6H9NO2S2
Molecular Weight 191.3 g/mol
IUPAC Name 5-ethylthiophene-2-sulfonamide
Standard InChI InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Standard InChI Key OSQLGPYKHWNEJD-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)N
Canonical SMILES CCC1=CC=C(S1)S(=O)(=O)N

Introduction

Chemical Identity and Structure

5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.3 g/mol. The compound features a five-membered aromatic thiophene ring containing sulfur, with an ethyl group at the 5-position and a sulfonamide functional group at the 2-position. This structural arrangement gives the compound specific chemical and biological properties that distinguish it from other thiophene derivatives.

The sulfonamide group is particularly significant for the compound's biological activities, as it can mimic para-aminobenzoic acid (PABA), which plays a crucial role in bacterial folic acid synthesis. Meanwhile, the thiophene moiety enhances the compound's electronic properties, facilitating interactions with various biological targets.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 5-Ethylthiophene-2-sulfonamide

PropertyValueSource
IUPAC Name5-ethylthiophene-2-sulfonamide
CAS Number140646-34-0
Molecular FormulaC6H9NO2S2
Molecular Weight191.3 g/mol
InChIInChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
InChI KeyOSQLGPYKHWNEJD-UHFFFAOYSA-N
Canonical SMILESCCC1=CC=C(S1)S(=O)(=O)N

Chemical Reactivity Profile

The chemical reactivity of 5-Ethylthiophene-2-sulfonamide is primarily determined by the properties of its thiophene ring and the sulfonamide functional group.

Common Reaction Types

Based on the structural features of the compound, 5-Ethylthiophene-2-sulfonamide may participate in several reaction types:

  • Oxidation Reactions: The thiophene ring can undergo oxidation to form various products including sulfoxides and sulfones

  • Reduction Reactions: The sulfonamide group can be reduced to form corresponding thiols or sulfides

  • Substitution Reactions: The compound can undergo nucleophilic substitution, particularly at the sulfonamide group

  • Alkylation Reactions: The nitrogen of the sulfonamide group can be alkylated under appropriate conditions, as demonstrated in the synthesis of related N-alkylated derivatives

Biological Activities and Mechanisms of Action

The biological profile of 5-Ethylthiophene-2-sulfonamide is of particular interest in pharmaceutical research due to several potential therapeutic applications.

Antimicrobial Properties

The sulfonamide functional group in this compound is structurally similar to components found in established antimicrobial agents. Sulfonamides typically exert their antimicrobial effects by inhibiting bacterial enzymes involved in folate metabolism, which is essential for bacterial growth and reproduction.

Research on Related Compounds

Research on structurally related thiophene sulfonamides provides insight into potential biological activities. For example, thieno[2,3-b]thiophene-2-sulfonamides have been evaluated for topical ocular hypotensive activity in glaucoma models, with researchers specifically optimizing substituents to maximize both inhibitory potency against carbonic anhydrase and water solubility .

Comparative Analysis with Related Compounds

Understanding the relationship between 5-Ethylthiophene-2-sulfonamide and structurally similar compounds helps position it within the broader context of thiophene-based medicinal chemistry.

Structural Comparisons

Table 2: Comparison of 5-Ethylthiophene-2-sulfonamide with Related Compounds

CompoundKey Structural DifferencesPotential Impact on ActivitySource
5-Bromo-N-alkylthiophene-2-sulfonamidesContains bromine at position 5 instead of ethyl group; N-alkylated sulfonamideIncreased reactivity for coupling reactions; modified pharmacokinetic properties
Thieno[2,3-b]thiophene-2-sulfonamidesContains fused thiophene ring systemEnhanced ocular hypotensive activity; stronger carbonic anhydrase inhibition
5-ethyl-N,N-dipropylthiophene-2-sulfonamideN,N-dipropyl substitution on sulfonamideModified solubility and binding characteristics
4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamideComplex derivative with additional functional groupsEnhanced binding to specific biological targets; potential for targeted delivery

Structure-Activity Relationships

The ethyl substituent at the 5-position of the thiophene ring likely influences:

  • Lipophilicity and membrane permeability

  • Binding affinity to target enzymes or receptors

  • Metabolic stability and pharmacokinetic profile

Meanwhile, modifications to the sulfonamide group, as seen in N-alkylated derivatives, can significantly alter the compound's binding properties, solubility, and biological activities .

Research Applications

The unique structural and chemical properties of 5-Ethylthiophene-2-sulfonamide make it valuable in various research contexts.

Pharmaceutical Research

In pharmaceutical research, 5-Ethylthiophene-2-sulfonamide serves several important functions:

  • As a building block for synthesizing more complex bioactive molecules

  • As a lead compound for developing novel therapeutic agents

  • As a template for structure-activity relationship studies

Medicinal Chemistry Applications

The modification of the basic 5-Ethylthiophene-2-sulfonamide structure has led to the development of more complex derivatives with enhanced biological activities. For instance, researchers have incorporated the 5-ethylthiophene-2-sulfonamide moiety into larger molecular frameworks, such as 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide (CAS: 1091430-69-1), which may possess enhanced binding properties and biological activities.

Research Findings from Experimental Studies

While comprehensive experimental data specifically for 5-Ethylthiophene-2-sulfonamide is limited in the available literature, studies on related compounds provide valuable insights.

Antimicrobial Testing

Research on structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has included screening against clinically isolated pathogens like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 . Such studies suggest potential pathways for investigating the antimicrobial properties of 5-Ethylthiophene-2-sulfonamide.

Enzyme Inhibition Studies

Research on thieno[2,3-b]thiophene-2-sulfonamides has focused on optimizing substituents to maximize inhibitory potency against carbonic anhydrase, an important enzyme in glaucoma physiopathology . Similar studies could be conducted with 5-Ethylthiophene-2-sulfonamide to evaluate its potential as an enzyme inhibitor.

Future Research Directions

The current state of knowledge about 5-Ethylthiophene-2-sulfonamide suggests several promising avenues for future research.

Structure-Activity Relationship Studies

Systematic modification of the 5-Ethylthiophene-2-sulfonamide structure, including variations in:

  • The length and branching of the 5-alkyl substituent

  • N-alkylation of the sulfonamide group

  • Introduction of additional functional groups

Such studies would help establish comprehensive structure-activity relationships and identify optimized derivatives for specific applications.

Therapeutic Development

Investigations into the potential therapeutic applications of 5-Ethylthiophene-2-sulfonamide and its derivatives could focus on:

  • Antimicrobial activity against drug-resistant pathogens

  • Anti-inflammatory properties for chronic inflammatory conditions

  • Enzyme inhibition for treatment of specific diseases

  • Potential applications in cancer research

Synthesis Optimization

Development of more efficient and environmentally friendly synthetic routes for 5-Ethylthiophene-2-sulfonamide would facilitate its broader use in research and potential commercial applications.

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